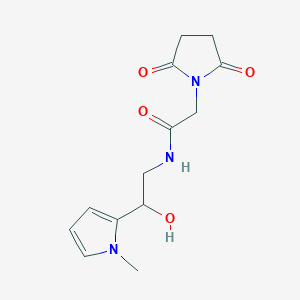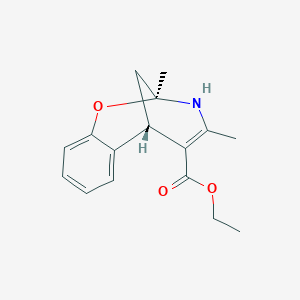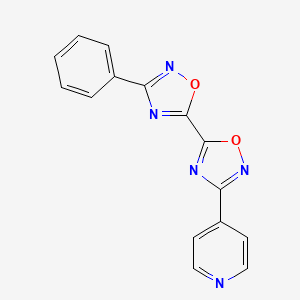
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemosensors for Fluoride Ion Detection
Reusable colorimetric and fluorescent chemosensors, such as 1,8-naphthalimide derivatives, have been synthesized for fluoride ion detection. These compounds exhibit efficient reversible colorimetric and fluorescent responses to fluoride ions over other anions due to the deprotonation of the hydrazone moiety, which leads to a long-wavelength color change. This property is significant for environmental monitoring and biological studies where fluoride ion levels are of concern (Zhang et al., 2020).
Analgesic and Anti-inflammatory Activities
New 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have shown promising results in mice and rat models, indicating their potential as novel pharmaceutical agents for treating pain and inflammation (Dewangan et al., 2016).
Spectral Characterisation of Phthalazinone Derivatives
Phthalazinone derivatives have been synthesized and characterized for their potential applications in various fields. These compounds, through their diverse chemical structures, offer a wide range of applications in material science, pharmaceuticals, and chemical synthesis (Mahmoud et al., 2012).
Electroluminescent Materials
Synthesis and characterization of new low-molecular-weight compounds with potential applications in electroluminescent layers for organic light-emitting devices (OLEDs) have been explored. These studies are crucial for the development of advanced materials for electronic and photonic technologies, demonstrating the versatility of quinazoline derivatives (Dobrikov et al., 2011).
Antioxidants for Lubricating Grease
4-Hydroxy quinolinone derivatives have been synthesized and evaluated as antioxidants for lubricating grease. Their efficiency in reducing oxidation processes highlights the chemical's potential in industrial applications, particularly in improving the performance and lifespan of lubricants (Hussein et al., 2016).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-(benzyloxy)aniline and ethyl chloroformate. The second intermediate is 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid, which is synthesized from ethyl anthranilate and ethyl chloroformate. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.", "Starting Materials": [ "4-(benzyloxy)aniline", "ethyl chloroformate", "ethyl anthranilate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- Dissolve 4-(benzyloxy)aniline (1.0 equiv) in dry dichloromethane (DCM) and cool to 0°C.", "- Add ethyl chloroformate (1.1 equiv) dropwise to the reaction mixture and stir for 1 hour at 0°C.", "- Add triethylamine (TEA) (1.1 equiv) to the reaction mixture and stir for an additional 30 minutes at 0°C.", "- Add water to the reaction mixture and extract with DCM.", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the crude product by column chromatography to obtain 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid:", "- Dissolve ethyl anthranilate (1.0 equiv) in dry DCM and cool to 0°C.", "- Add ethyl chloroformate (1.1 equiv) dropwise to the reaction mixture and stir for 1 hour at 0°C.", "- Add TEA (1.1 equiv) to the reaction mixture and stir for an additional 30 minutes at 0°C.", "- Add water to the reaction mixture and extract with DCM.", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the crude product by column chromatography to obtain 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid.", "Coupling of the two intermediates to form the final product:", "- Dissolve 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (1.0 equiv) and 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid (1.1 equiv) in dry DCM.", "- Add DCC (1.1 equiv) and DMAP (0.1 equiv) to the reaction mixture and stir for 4 hours at room temperature.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "- Evaporate the solvent and purify the crude product by column chromatography to obtain 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione." ] } | |
CAS番号 |
1206999-67-8 |
分子式 |
C26H22N4O4 |
分子量 |
454.486 |
IUPAC名 |
3-ethyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-2-29-25(31)21-10-6-7-11-22(21)30(26(29)32)16-23-27-24(28-34-23)19-12-14-20(15-13-19)33-17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 |
InChIキー |
DPSPZQLHTZZCOQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2509795.png)


![4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile](/img/structure/B2509800.png)

![2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2509804.png)
![4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2509805.png)
![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2509806.png)
![3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2509808.png)
![N-(2,3-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2509810.png)


